(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol
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Overview
Description
(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol is a member of the class of phenols, which are compounds characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is specifically substituted by an ethoxy group (-OCH2CH3) at position 2 and a hydroxyethyl group (-CH(OH)CH3) at position 4 on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Ethoxy-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves the hydroxylation of benzene derivatives. This process can be carried out using various oxidizing agents and catalysts to achieve high yields and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The ethoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), bromine (HBr), and various catalysts. The reaction conditions typically involve mild temperatures and environmentally friendly solvents to ensure high efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols.
Scientific Research Applications
(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (s)-2-Ethoxy-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-hydroxyethyl)phenol
- 4-Hydroxy-alpha-methylbenzyl alcohol
- 4-Hydroxy-alpha-methyl-benzenemethanol
Uniqueness
(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-ethoxy-4-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C10H14O3/c1-3-13-10-6-8(7(2)11)4-5-9(10)12/h4-7,11-12H,3H2,1-2H3/t7-/m0/s1 |
InChI Key |
WXCBAMBCSRMDOH-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@H](C)O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)O)O |
Origin of Product |
United States |
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